molecular formula C18H36O B1594847 2-Octadecanone CAS No. 7373-13-9

2-Octadecanone

Cat. No. B1594847
CAS RN: 7373-13-9
M. Wt: 268.5 g/mol
InChI Key: PJLJQAWUAPNCJC-UHFFFAOYSA-N
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Description

2-Octadecanone, also known as Hexadecyl methyl ketone, is a chemical compound with the molecular formula C18H36O . It is found in several species including Hamamelis virginiana, Euphorbia falcata, Nepeta eriostachya, Dendronephthya hemprichi, Euonymus latifolius, Vaccinium macrocarpon, and Vaccinium vitis-idaea .


Synthesis Analysis

2-Octadecanone can be synthesized using acetoacetic ester synthesis, with iodide A and ethyl acetoacetate (B) as the building blocks . It can also be synthesized from n-Octadecane, which is generally used in developing microencapsulated phase-change materials .


Molecular Structure Analysis

The molecular structure of 2-Octadecanone consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . The linear formula is CH3CO(CH2)15CH3 . The molecule contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

2-Octadecanone has a molecular weight of 268.48 . It has a boiling point of 145°C at 0.7mmHg and a melting point of 50-54°C . The density is estimated to be 0.8453 .

Scientific Research Applications

  • Eye Irritation Detection : Cometto-Muñiz et al. (2006) explored the detection of eye irritation from vapors of homologous n-alkylbenzenes and 2-ketones, including 2-Octadecanone. Their research indicated that the molecular size of stimuli, rather than vapor concentration, could limit detectability, providing insights into the interaction between chemical compounds and sensory receptors in humans (Cometto-Muñiz et al., 2006).

  • Sex Pheromone Components in Moths : Adachi et al. (2010) identified 2-Octadecanone as a component in the sex pheromone of the Lyclene dharma dharma moth. Their research involved the synthesis and analysis of various isomers, contributing to our understanding of pheromone composition in insect communication (Adachi et al., 2010).

  • Plant Signaling Molecules : Schaller and Weiler (1997, 2001) studied enzymes in octadecanoid biosynthesis in plants, which includes compounds like 2-Octadecanone. Their work provides insights into the role of octadecanoids in plant physiology, such as defense mechanisms and senescence (Schaller & Weiler, 1997); (Schaller, 2001).

  • Plant Self-Defense Response : Rakwal et al. (2002) demonstrated the role of octadecanoid pathway components in rice self-defense responses. This research highlighted how substances like 2-Octadecanone could be involved in plants' responses to environmental stressors (Rakwal et al., 2002).

  • Catalytic Oxidation in Organic Chemistry : Escola et al. (2010) investigated the oxidation of heavy olefins, including 1-Octadecene, to produce compounds like 2-Octadecanone. This study provides insights into the application of 2-Octadecanone in organic synthesis (Escola et al., 2010).

Safety And Hazards

2-Octadecanone is considered hazardous. It can cause skin irritation and may be fatal if swallowed and enters airways . Safety precautions include avoiding contact with skin and eyes, not breathing dust, and storing in a well-ventilated place .

properties

IUPAC Name

octadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLJQAWUAPNCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224055
Record name 2-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octadecanone

CAS RN

7373-13-9
Record name 2-Octadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
K Mori - Tetrahedron, 2009 - Elsevier
… active components of the sex pheromone as 6-methyl-2-octadecanone (1, Fig. 1), 6,14-dimethyl-2-octadecanone (2), and 14-methyl-2-octadecanone (3) in a ratio of about 2:1:1. In …
Number of citations: 27 www.sciencedirect.com
Y Shikichi, K Mori - Bioscience, biotechnology, and biochemistry, 2012 - Taylor & Francis
… It was necessary to provide iodide 18 for the synthesis of 14-methyl-2-octadecanone (2). Its … the synthesis of the enantiomers of 6-methyl-2octadecanone (1) as shown in Scheme 4. …
Number of citations: 5 www.tandfonline.com
M Yamamoto, T Kamata, ND Do… - Bioscience …, 2007 - academic.oup.com
… produced 14-methyl-2-octadecanone, which showed almost … 6-methyl-2-octadecanone and 14methyl-2-octadecanone were … 6,14dimethyl-2-octadecanone to confirm the structure of III …
Number of citations: 24 academic.oup.com
Y Adachi, ND Do, M Kinjo, S Makisako… - Journal of chemical …, 2010 - Springer
… the following novel chemical structures; 6-methyl-2-octadecanone (1) for I, 14-methyl-2-octadecanone (2) for II, and 6,14-dimethyl-2-octadecanone (3) for III. In the Iriomote Islands …
Number of citations: 25 link.springer.com
T Taguri, R Yamakawa, Y Adachi, K Mori… - Bioscience …, 2010 - jstage.jst.go.jp
… -2-octadecanone (II), and 6,14dimethyl-2-octadecanone (III). Their structures were confirmed by syntheses accomplished by a different route for each component. In order to obtain a …
Number of citations: 15 www.jstage.jst.go.jp
M Sobeh, NZ Mamadalieva, T Mohamed… - Medicinal Chemistry …, 2016 - Springer
… compound, 6,10,17-trimethyl-2-octadecanone, and three known compounds (sitosterol-3-O-… the new compound 6,10,17-trimethyl-2-octadecanone and sitosterol-3-O-β-glucoside …
Number of citations: 31 link.springer.com
ND Do, M Kinjo, T Taguri, Y Adachi… - Bioscience …, 2009 - Taylor & Francis
… In order to confirm the structure of III (6,14dimethyl-2-octadecanone), a mixture of its four … of I (6-methyl-2-octadecanone) and II (14-methyl-2-octadecanone), previously synthesized, the …
Number of citations: 9 www.tandfonline.com
M Prostenik, N Stanacev - The Journal of Organic Chemistry, 1953 - ACS Publications
… 1,8-Diacetoxy-2-octadecanone (Va). A mixture of IVa (3.34 g., 0.01 mole), silver acetate (… i, 8-Dibenzoxy-2-octadecanone (Via). A mixture of IVa (18 g.), silver benzoate (29.7 g.), and …
Number of citations: 8 pubs.acs.org
JM Escola, JA Botas, C Vargas, M Bravo - Journal of Catalysis, 2010 - Elsevier
… conversion with 60% selectivity towards 2-octadecanone after 2 h while the addition of β-cyclodextrins did not increase the production of 2-octadecanone. The oxidation of a equimolar …
Number of citations: 15 www.sciencedirect.com
M Shaaban, KA Shaaban, HI Abd-Alla… - … für Naturforschung B, 2011 - degruyter.com
… hemprichi extract afforded 4-oxo-pentanoic acid, 2-methyl-acrylic acid 2-diethylaminoethyl ester (3), juniper camphor (4), and 2-octadecanone. The structures of 1 and 2 were confirmed …
Number of citations: 21 www.degruyter.com

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